dhfo

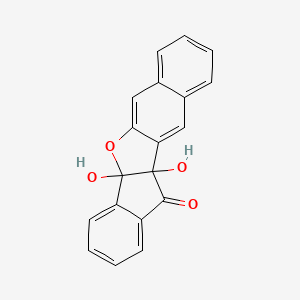

Description

Properties

CAS No. |

1416230-65-3 |

|---|---|

Molecular Formula |

C19H12O4 |

Molecular Weight |

304.301 |

IUPAC Name |

2,10-dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one |

InChI |

InChI=1S/C19H12O4/c20-17-13-7-3-4-8-14(13)19(22)18(17,21)15-9-11-5-1-2-6-12(11)10-16(15)23-19/h1-10,21-22H |

InChI Key |

RVFOUDDAWFYGGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4(C(=O)C5=CC=CC=C5C4(O3)O)O |

Synonyms |

4b,11b-Dihydroxy-4b,11b-dihydro-12H-indeno[1,2-b]naphtho[2,3-d]furan-12-one |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Dihydrofolate Reductase in Cellular Homeostasis and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism. By catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), DHFR ensures the steady supply of one-carbon units necessary for the biosynthesis of nucleic acids and amino acids.[1][2] This central function places DHFR at the heart of cellular proliferation, making it a critical target for a wide range of therapeutics, from antimicrobial to anticancer agents.[3][4] This guide provides an in-depth examination of DHFR's function, its catalytic mechanism, its role in metabolic pathways, and its significance as a therapeutic target, complemented by quantitative data and experimental methodologies.

Core Function and Catalytic Mechanism

DHFR is an oxidoreductase enzyme (EC 1.5.1.3) that facilitates the NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate.[1][5] This reaction is indispensable for maintaining the intracellular pool of THF, the biologically active form of folate.

The Catalytic Reaction:

The reaction proceeds via a stereospecific transfer of a hydride ion from the C4 position of the NADPH nicotinamide ring to the C6 position of the pteridine ring of DHF.[1][6] This is accompanied by the protonation of the N5 atom of DHF.[1][7] The overall reaction can be summarized as:

7,8-dihydrofolate + NADPH + H⁺ → 5,6,7,8-tetrahydrofolate + NADP⁺

The catalytic cycle of DHFR involves several key conformational changes, particularly within the active site loops.[8] The Met20 loop, for instance, plays a crucial role in substrate binding, protecting the active site from the solvent, and facilitating the release of the product, THF, which is the rate-limiting step of the reaction.[1][8] The mechanism is pH-dependent, with active site residues like Asp27 (in E. coli) being critical for modulating the pKa of the substrate to facilitate protonation.[1][6][7]

The Role of DHFR in One-Carbon Metabolism

The THF produced by DHFR is a vital carrier of one-carbon units at various oxidation states (e.g., methyl, methylene, formyl).[3][9][10] These THF derivatives, collectively known as the folate pool, are essential donors in a variety of biosynthetic reactions.[9][11] Inhibition of DHFR leads to the depletion of this pool, disrupting numerous downstream metabolic pathways and ultimately causing cell death.[12][13][14]

Nucleotide Synthesis

One-carbon metabolism is fundamental for the de novo synthesis of both purines (adenine and guanine) and the pyrimidine, thymidylate.

-

Thymidylate Synthesis: 5,10-methylenetetrahydrofolate, a THF derivative, is the one-carbon donor for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS).[13][15] dTMP is a direct precursor for the synthesis of thymidine triphosphate (TTP), an essential building block of DNA. In this process, THF is oxidized back to DHF and must be recycled by DHFR to participate in further rounds of synthesis.[15][16]

-

Purine Synthesis: Two steps in the de novo purine biosynthesis pathway require THF derivatives. 10-formyltetrahydrofolate provides the carbon atoms at positions 2 and 8 of the purine ring.[2][9][11]

Depletion of THF through DHFR inhibition thus creates a "thymineless death" scenario and halts purine synthesis, effectively stopping DNA replication and repair.[3][12]

Amino Acid Metabolism

THF derivatives are also involved in the synthesis and interconversion of several amino acids.[2][12]

-

Serine and Glycine: THF is required for the interconversion of serine and glycine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT).[2][15]

-

Methionine Synthesis: 5-methyltetrahydrofolate donates its methyl group to homocysteine to form methionine in a reaction catalyzed by methionine synthase.[2][9] Methionine is a crucial amino acid for protein synthesis and is the precursor for S-adenosylmethionine (SAM), the primary methyl group donor for most biological methylation reactions, including DNA methylation.

DHFR as a Therapeutic Target

The critical role of DHFR in rapidly proliferating cells makes it an attractive target for therapeutic intervention, particularly in oncology and infectious diseases.[1][6][13] By inhibiting DHFR, drugs can selectively target cells with high rates of DNA synthesis.

-

Anticancer Agents: Methotrexate (MTX) is a potent competitive inhibitor of mammalian DHFR and is one of the most widely used chemotherapeutic agents.[1][3] It is used to treat various cancers, including leukemia and lymphomas, as well as autoimmune diseases.[1][17]

-

Antibacterial Agents: Trimethoprim is an antibiotic that selectively inhibits bacterial DHFR with an affinity several thousand times higher than for human DHFR.[3][12] This selectivity allows for the targeted disruption of bacterial growth with minimal effect on the host.[18]

-

Antiprotozoal Agents: Pyrimethamine is another selective DHFR inhibitor used in the treatment of protozoal infections like malaria and toxoplasmosis.[3][19]

Drug resistance can emerge through various mechanisms, including mutations in the DHFR active site that reduce drug binding affinity, amplification of the DHFR gene leading to enzyme overproduction, or decreased drug uptake by cells.[1]

Quantitative Data

The following table summarizes key kinetic parameters for human DHFR and the inhibition constants for the widely used inhibitor, methotrexate.

| Parameter | Substrate/Inhibitor | Value | Organism |

| K_m_ | Dihydrofolate (DHF) | 0.1 - 1.0 µM | Human |

| K_m_ | NADPH | 1 - 10 µM | Human |

| k_cat_ | ~12 s⁻¹ | Human | |

| K_i_ | Methotrexate (MTX) | 1 - 10 pM | Human |

Note: Values are approximate and can vary depending on experimental conditions such as pH and buffer composition.

Visualizations of Pathways and Workflows

Folate Metabolism Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway, linking it to both purine and thymidylate synthesis.

Caption: The central role of DHFR in the folate cycle.

Mechanism of DHFR Inhibition

This diagram illustrates how inhibitors like methotrexate block the DHFR catalytic cycle, leading to the depletion of tetrahydrofolate and its downstream products.

Caption: The mechanism of action for DHFR inhibitors.

Experimental Protocols

DHFR Enzyme Activity Assay (Spectrophotometric)

This standard protocol measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Temperature-controlled cuvette holder

-

Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.5

-

Substrate 1: Dihydrofolate (DHF) solution (e.g., 10 mM stock in DMSO, diluted to working concentration)

-

Substrate 2: NADPH solution (e.g., 10 mM stock in buffer)

-

Purified DHFR enzyme

-

Inhibitor (if performing inhibition studies), e.g., Methotrexate

Procedure:

-

Prepare Reaction Mixture: In a 1 ml cuvette, prepare a reaction mixture containing:

-

Reaction Buffer (e.g., 950 µL)

-

NADPH (to a final concentration of 100 µM)

-

DHF (to a final concentration of 50 µM)

-

(Optional) Inhibitor at desired concentration.

-

-

Equilibrate: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to establish a baseline reading.

-

Initiate Reaction: Add a small volume of purified DHFR enzyme to the cuvette to start the reaction. Mix gently by inverting the cuvette.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time (e.g., every 10 seconds for 3-5 minutes). The rate of decrease should be linear.

-

Calculate Activity:

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (A = εcl) to calculate the rate of NADPH consumption. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

Formula: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * path length) * 10⁶

Experimental Workflow for Screening DHFR Inhibitors

The following diagram outlines a typical workflow for identifying and characterizing novel DHFR inhibitors.

Caption: A generalized workflow for DHFR inhibitor discovery.

Conclusion

Dihydrofolate reductase remains a cornerstone of cellular metabolism, fundamentally linking nutrient pathways to the synthesis of genetic material. Its essential nature ensures it will continue to be a subject of intense research and a valuable target for therapeutic development. A thorough understanding of its catalytic mechanism, its role in metabolic networks, and the consequences of its inhibition is crucial for researchers and clinicians working to develop next-generation therapies for cancer and infectious diseases.

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DHF [chem.uwec.edu]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. pnas.org [pnas.org]

- 8. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 9. Biochemistry of Tetrahydrofolate: Unraveling the Versatile Coenzyme in One-Carbon Metabolism - DoveMed [dovemed.com]

- 10. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]

- 11. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 14. researchgate.net [researchgate.net]

- 15. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 19. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

The Central Role of Dihydrofolate Reductase (DHFR) in One-Carbon Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that serves as a critical nexus in one-carbon metabolism. By catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), DHFR is indispensable for regenerating the pool of active folate cofactors required for the de novo synthesis of purines, thymidylate, and several amino acids.[1][2][3] This central role places DHFR at the heart of cellular proliferation, DNA synthesis, and repair, making it a cornerstone target for therapeutic intervention in oncology and infectious diseases.[4][5] This technical guide provides an in-depth examination of DHFR's function, its kinetic properties, regulatory mechanisms, and the experimental methodologies used for its characterization.

Introduction: DHFR as a Linchpin of Cellular Metabolism

One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units, a process fundamental to life. The carriers for these one-carbon units are derivatives of tetrahydrofolate (THF).[6] DHFR's primary function is to maintain the cellular supply of THF.[7][8] The THF molecule and its derivatives act as cofactors for enzymes involved in:

-

Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis, is catalyzed by thymidylate synthase (TS). This reaction requires 5,10-methylenetetrahydrofolate and oxidizes it to dihydrofolate (DHF).[9]

-

Purine Synthesis: Two steps in the de novo purine biosynthesis pathway rely on 10-formyltetrahydrofolate to donate carbons to the growing purine ring.[2][10]

-

Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine and the remethylation of homocysteine to methionine.[6][11]

The reaction catalyzed by thymidylate synthase produces DHF, which must be immediately reduced back to THF to sustain these vital metabolic processes. This recycling is the exclusive role of DHFR, making it an essential enzyme for cellular viability, particularly in rapidly dividing cells.[1][9] Inhibition of DHFR leads to the depletion of the THF pool, disrupting DNA synthesis and resulting in megaloblastic anemia or cell death, a principle that is therapeutically exploited by antifolate drugs like methotrexate.[2][4][12]

Biochemical Function and Catalytic Mechanism

DHFR catalyzes the stereospecific transfer of a hydride ion from NADPH to the C6 position of the pteridine ring of DHF, with a concurrent protonation at the N5 position, to produce THF.[3][7]

Reaction: 7,8-DHF + NADPH + H⁺ ⇌ 5,6,7,8-THF + NADP⁺

The kinetic mechanism of human DHFR is described as a stepwise, steady-state random process, involving multiple conformational changes of the enzyme during the catalytic cycle.[7][13] Key loops in the enzyme structure, particularly the Met20 loop, undergo significant conformational shifts to bind substrates, facilitate catalysis, and release products.[7]

Quantitative and Kinetic Data

The enzymatic efficiency of DHFR and its affinity for substrates and inhibitors are critical parameters in research and drug development. The following tables summarize key quantitative data for human DHFR.

| Parameter | Substrate | Value | Conditions | Reference(s) |

| Km | Dihydrofolate (DHF) | ~2.7 µM | - | [14] |

| Km | NADPH | ~4.0 µM | - | [14] |

| kcat | Dihydrofolate (DHF) | ~11-28 s⁻¹ | pH-independent | [15] |

Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate (kcat) for Human DHFR.

The interaction of DHFR with inhibitors, particularly the widely used chemotherapeutic agent methotrexate (MTX), has been extensively studied. MTX is a potent, slow, tight-binding competitive inhibitor of DHFR.[16][17]

| Inhibitor | Parameter | Value | Notes | Reference(s) |

| Methotrexate (MTX) | Ki (initial) | 210 pM | Initial binding to rHDHFR•NADPH complex. | [16] |

| Methotrexate (MTX) | Ki (isomerized) | 3.4 pM | After isomerization of the ternary complex. | [16] |

| 7-Hydroxy-MTX | Ki | 8.9 nM | A major metabolite of MTX. | [16] |

| Methotrexate (MTX) | KD | 9.5 nM | Determined by fluorescence titration. | [18] |

Table 2: Inhibition and Dissociation Constants for Human DHFR Inhibitors.

Regulation of DHFR Expression and Activity

DHFR expression is tightly controlled to meet the cellular demand for nucleotides, which fluctuates throughout the cell cycle.

-

Transcriptional Regulation: The DHFR gene is governed by a TATA-less promoter. Its transcription is activated by factors like E2F as cells approach the G1/S boundary, leading to a peak in DHFR levels during S phase to support DNA replication.[11]

-

Translational Autoregulation: The DHFR protein can bind to its own mRNA, inhibiting its own translation. This creates a negative feedback loop. When folate substrates are abundant, they bind to DHFR, preventing it from binding its mRNA and thus increasing DHFR synthesis. Conversely, antifolates like methotrexate can disrupt this autoregulation, leading to an increase in DHFR protein levels.[1]

-

Subcellular Localization: While primarily a cytosolic enzyme, DHFR translocates to the nucleus during S phase, co-localizing with other enzymes of the thymidylate synthesis pathway to form a complex that efficiently channels substrates for DNA synthesis and repair.[9] Evidence also points to DHFR presence and activity within mitochondria.[1][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of DHFR in metabolic pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding.

Experimental Protocols

Spectrophotometric Assay for DHFR Activity

This protocol details the measurement of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[1][2]

Principle: The DHFR-catalyzed reduction of DHF to THF is coupled to the oxidation of NADPH.[1] NADPH strongly absorbs light at 340 nm, whereas NADP⁺ does not. The rate of decrease in absorbance at 340 nm is directly proportional to the DHFR activity. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.

Materials:

-

Temperature-controlled UV/Vis spectrophotometer and quartz cuvettes (1 cm path length) or a 96-well plate reader.

-

DHFR Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.5 at 25°C.[2]

-

NADPH Solution: 0.11 mM NADPH in Assay Buffer. Prepare fresh from a concentrated stock.[2]

-

DHF Solution: 2.3 mM Dihydrofolic acid in Assay Buffer. Prepare fresh immediately before use and protect from light.[2]

-

Purified DHFR enzyme or cell/tissue lysate.

-

(For inhibition studies) Methotrexate (MTX) or other inhibitors, serially diluted in Assay Buffer.

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).[2]

-

Reaction Mixture Preparation (1 mL cuvette assay):

-

To a cuvette, add the following in order:

-

880 µL of Assay Buffer

-

100 µL of 0.11 mM NADPH Solution

-

10 µL of DHFR enzyme solution (or lysate/control buffer)

-

-

For inhibition assays, add the desired volume of inhibitor and adjust the buffer volume accordingly. Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.[5]

-

-

Baseline Reading: Mix the contents by inversion and place the cuvette in the spectrophotometer. Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Reaction Initiation: To start the reaction, add 10 µL of 2.3 mM DHF Solution.[2]

-

Kinetic Measurement: Immediately mix by inversion and start recording the absorbance at 340 nm every 15 seconds for a total of 3-5 minutes. The rate should be linear during the initial phase of the reaction.[1][2]

-

Blank Reaction: Prepare a blank cuvette containing all components except the DHFR enzyme to control for non-enzymatic degradation of NADPH.

Data Analysis:

-

Determine the rate of reaction (ΔA₃₄₀/min) from the initial, linear portion of the absorbance vs. time plot.

-

Subtract the rate of the blank reaction from the rate of the test reaction.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000

-

Where:

-

ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹

-

l (path length) = 1 cm

-

-

-

For inhibition studies, calculate the percent inhibition relative to the uninhibited control and plot against inhibitor concentration to determine the IC₅₀ value.[5]

Conclusion and Future Directions

Dihydrofolate reductase remains a subject of intense study due to its fundamental role in cellular metabolism and its proven value as a therapeutic target. Its intricate regulation, complex kinetic behavior, and central position in the synthesis of life's building blocks ensure its continued relevance. Future research will likely focus on understanding the structural dynamics that underpin its catalytic efficiency, elucidating the mechanisms of drug resistance involving DHFR mutations, and developing novel, more selective inhibitors that can overcome existing resistance while minimizing off-target effects.[16][17] The continued exploration of DHFR's role in various cellular compartments and its interaction with other metabolic pathways will undoubtedly open new avenues for therapeutic innovation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 7. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.abcam.com [content.abcam.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uniprot.org [uniprot.org]

- 13. Complementary perturbation of the kinetic mechanism and catalytic effectiveness of dihydrofolate reductase by side-chain interchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Tales of Dihydrofolate Binding to R67 Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

Dihydrofolate Reductase (DHFR) Expression in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, playing a pivotal role in the synthesis of purines, pyrimidines, and several amino acids by catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1] This function is essential for DNA synthesis, repair, and cellular proliferation, making DHFR a well-established target for chemotherapeutic agents, most notably methotrexate (MTX).[1][2] Elevated expression of DHFR has been observed in numerous cancer types and is a significant mechanism of resistance to antifolate therapies.[1][3][4] This technical guide provides an in-depth overview of DHFR expression across various malignancies, detailing the experimental methodologies used for its assessment and exploring the signaling pathways in which it is involved.

Quantitative Analysis of DHFR Expression in Cancer

The expression of DHFR is frequently dysregulated in cancer, with overexpression being a common finding. This upregulation can occur at the genomic, transcriptomic, and proteomic levels. Gene amplification is a primary mechanism leading to increased DHFR levels, particularly in the context of acquired drug resistance.[5][6][7][8]

Table 1: Summary of DHFR Expression in Various Cancer Types

| Cancer Type | Method of Analysis | Key Findings | Reference(s) |

| Acute Lymphoblastic Leukemia (ALL) | qRT-PCR, Gene Copy Number Analysis | Significantly increased DHFR mRNA expression in pediatric ALL patients compared to healthy controls.[9] High DHFR expression is associated with a decreased overall survival time and an increased risk of relapse.[9] Low-level DHFR gene amplification (2-4 copies) was observed in 31% of relapsed ALL patients. | [9][10] |

| Breast Cancer | Immunohistochemistry (IHC), qRT-PCR | Positive DHFR expression was observed in 46.2% of breast cancer specimens.[11] Increased DHFR expression is correlated with higher histological grade and lymph node metastasis.[11] Elevated DHFR expression is an independent detrimental factor for overall and disease-free survival.[11] ADAR1-mediated RNA editing of the DHFR 3'-UTR leads to increased DHFR mRNA and protein levels.[3] | [3][11] |

| Colorectal Cancer | Gene Copy Number Analysis (Q-PCR) | DHFR gene copy number was increased 1.6 to 18-fold in 46 out of 51 metastatic colorectal tumor samples.[12] DHFR gene amplification is a mechanism of acquired resistance to methotrexate.[5][8] | [5][8][12] |

| Gastric Cancer | qRT-PCR | High DHFR gene expression was independently related to poor survival in postoperative patients.[13] | [13] |

| Lung Cancer (NSCLC) | shRNA knockdown/overexpression, Western Blot | Pharmacologic inhibition of DHFR downregulated CD24 mRNA and protein levels in non-small cell lung cancer cell lines. DHFR expression is involved in regulating the anti-phagocytic surface protein CD24.[14] | [14] |

| Osteosarcoma | Western Blot | Increased DHFR protein expression is a mechanism of methotrexate resistance in osteosarcoma cell lines.[15] | [15] |

Signaling and Regulatory Pathways

DHFR's role extends beyond its enzymatic function in folate metabolism. Its expression and activity are tightly regulated, and its inhibition has downstream effects on various cellular processes.

Folate Metabolism and DNA Synthesis

DHFR is a central enzyme in the folate cycle, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA.[2] Inhibition of DHFR depletes the pool of tetrahydrofolate, leading to impaired DNA synthesis and cell cycle arrest, particularly in rapidly dividing cancer cells.[2]

Regulation of DHFR Expression

DHFR expression is subject to complex regulation at multiple levels, including translational autoregulation and post-transcriptional modification by microRNAs and RNA editing.

Experimental Protocols

Accurate assessment of DHFR expression is critical for both research and clinical applications. The following are generalized protocols for common techniques used to measure DHFR at the protein and mRNA levels.

Immunohistochemistry (IHC) for DHFR Protein Detection

IHC allows for the visualization of DHFR protein expression within the context of tissue architecture.

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each) and finally in distilled water.[16][17]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating at 95-100°C for 10-20 minutes.[16][18] Allow slides to cool to room temperature.

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.[16]

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% normal goat serum) for 30-60 minutes.[17]

-

Primary Antibody Incubation: Incubate with a primary antibody specific for DHFR at an optimized dilution overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[16]

-

Detection: If using a biotinylated secondary antibody, incubate with a streptavidin-HRP conjugate. Add a chromogenic substrate such as DAB and incubate until the desired color intensity develops.[16]

-

Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.[16]

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.[16]

Quantitative Real-Time PCR (qRT-PCR) for DHFR mRNA Expression

qRT-PCR is a sensitive method to quantify DHFR mRNA levels.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.[5]

-

qRT-PCR Reaction: Set up the PCR reaction with a final volume typically of 20-25 µL containing cDNA template, forward and reverse primers for DHFR, and a suitable qPCR master mix (e.g., containing Taq polymerase and SYBR Green or a fluorescent probe).[3][5][19]

-

Thermal Cycling: Perform the reaction in a real-time PCR thermal cycler. A typical protocol includes an initial denaturation step (e.g., 95°C for 5-10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15-30 sec) and annealing/extension (e.g., 60°C for 30-60 sec).[9][19]

-

Data Analysis: Determine the cycle threshold (Ct) values. Normalize the DHFR Ct values to that of a housekeeping gene (e.g., GAPDH, ACTB, HPRT).[9] Calculate the relative expression using the 2-ΔΔCt method.[9]

Western Blotting for DHFR Protein Quantification

Western blotting allows for the quantification of DHFR protein levels in cell or tissue lysates.

Protocol:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against DHFR at an optimized dilution overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

-

Analysis: Quantify the band intensity using densitometry software. Normalize the DHFR signal to that of a loading control (e.g., β-actin or GAPDH).[20]

Conclusion

The expression of DHFR is a critical factor in the biology of many cancers and a key determinant of the response to antifolate chemotherapy. Its upregulation, often through gene amplification, is associated with a more aggressive phenotype and poorer prognosis in several malignancies. The methodologies outlined in this guide provide a framework for the robust and reproducible assessment of DHFR expression, which is essential for advancing our understanding of its role in cancer and for the development of novel therapeutic strategies.

References

- 1. DHFR Antibody | Cell Signaling Technology [cellsignal.com]

- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 3. A-to-I RNA Editing Up-regulates Human Dihydrofolate Reductase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHFR | Cancer Genetics Web [cancerindex.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Amplification of the human dihydrofolate reductase gene via double minutes is initiated by chromosome breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Dihydrofolate reductase amplification and sensitization to methotrexate of methotrexate-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overexpression of dihydrofolate reductase is a factor of poor survival in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ascopubs.org [ascopubs.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

Dihydrofolate Reductase (DHFR): A Comprehensive Technical Guide to Protein Structure and Active Site Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a critical role in cellular metabolism.[1][2][3] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][4][5] THF and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and several amino acids, including methionine and glycine.[6][7] By supplying the necessary one-carbon units for these biosynthetic pathways, DHFR is indispensable for DNA synthesis, replication, and cell proliferation.[6][7][8]

This central role in cell growth has made DHFR a key target for therapeutic intervention for decades.[7] Inhibition of DHFR leads to the depletion of the intracellular THF pool, disrupting DNA synthesis and ultimately causing cell death.[6][7] This mechanism is exploited by a range of drugs, including antifolates like methotrexate, used in cancer chemotherapy, and trimethoprim, an antibiotic that selectively targets bacterial DHFR.[8][9][10] The extensive study of DHFR has made it a model system for understanding enzyme catalysis, protein dynamics, and structure-based drug design.[7][11][12] This guide provides an in-depth analysis of the DHFR protein structure, its active site, catalytic mechanism, and the experimental protocols used for its characterization.

DHFR Protein Structure

The structure of DHFR has been extensively characterized through X-ray crystallography and NMR spectroscopy, with over 250 structures from various organisms available in the Protein Data Bank.[13][14]

Overall Architecture

Human DHFR is a small, monomeric protein with a molecular weight of approximately 20 kDa, composed of 186 amino acids.[2] Its secondary structure is dominated by a central, eight-stranded β-pleated sheet, with seven parallel strands and one antiparallel strand.[4] This core sheet is flanked by four α-helices.[2][4] The protein is organized into two main subdomains: a larger adenosine-binding subdomain, which anchors the adenosine moiety of the NADPH cofactor, and a loop subdomain.[2] The active site is a prominent cleft located between these two subdomains.[2][15]

Key Structural Features and Dynamics

A hallmark of DHFR's structure is its intrinsic flexibility, which is crucial for its catalytic function.[1][11][16] Several loops surrounding the active site exhibit significant conformational mobility, guiding the enzyme through its catalytic cycle.[1] The most critical of these are:

-

The Met20 Loop (Residues 9-24): This loop is situated directly over the active site.[16] It can adopt multiple conformations, primarily described as "closed" and "occluded" states.[4][16][17] In the closed state, the loop facilitates the binding of substrates and protects the active site from the solvent.[16] The transition to the occluded state is crucial for product release, which is the rate-limiting step in the catalytic cycle for E. coli DHFR.[4][5][17]

-

The F-G and G-H Loops: These loops interact with the Met20 loop through hydrogen bonds, helping to stabilize its various conformations and regulate access to the active site.[16]

These dynamic conformational changes are not merely random fluctuations but are tightly coupled to the catalytic cycle, responding to the binding of substrates, cofactors, and inhibitors.[11][12]

Structural Comparison Across Species

While the overall fold of DHFR is conserved, there are significant differences between species, which are exploited for the development of selective inhibitors.[18] Sequence homology among vertebrate DHFRs is high (75–95%), but drops to around 30% when comparing vertebrate and bacterial enzymes.[2][18]

Key differences are often found in the active site loops. For instance, a loop in human DHFR (residues 61-64) restricts the active site more than the corresponding loop in fungal DHFR from Candida albicans and Candida glabrata (residues 58-66).[19] These subtle structural variations, even among enzymes with high sequence homology like human and mouse DHFR, can alter the size and shape of the active site, influencing ligand binding and providing opportunities for designing species-specific drugs.[18]

The DHFR Active Site

The active site of DHFR is a deep cleft that accommodates both the dihydrofolate substrate and the NADPH cofactor.[2][15] The binding of these ligands is mediated by a network of interactions with specific amino acid residues.

Key Active Site Residues

Several amino acid residues are critical for catalysis and ligand binding. While the specific numbering may vary slightly between species, the key players and their roles are highly conserved.

-

Acidic Residue (e.g., Asp27 in E. coli, Glu30 in humans): This conserved acidic residue is centrally located in the active site. It is involved in the protonation of the N5 atom of the dihydrofolate substrate, a crucial step preceding hydride transfer.[20]

-

Hydrophobic Residues (e.g., Ile7, Phe31, Phe34 in humans): These residues form hydrophobic interactions with the pteridine ring of the substrate and the dihydropyrimidine ring of inhibitors like methotrexate and trimethoprim.[18][21]

-

Hydrogen Bonding Residues: Other residues form a network of hydrogen bonds that correctly orient the substrate and cofactor for the reaction. For example, the backbone carbonyls of Leu5 and Phe92 in bacterial DHFR interact with inhibitors.[22]

-

Residues Interacting with the Cofactor: The nicotinamide ring of NADPH is stabilized by interactions with the Met20 loop, positioning it for hydride transfer.[4][16]

The table below summarizes some of the key active site residues in DHFR from different species.

| Residue Position (Human) | Human Residue | E. coli Residue | C. albicans Residue | Role in Catalysis/Binding |

| 7 | Isoleucine (Ile) | Leucine (Leu) | Isoleucine (Ile) | Hydrophobic interactions, RNA binding.[21] |

| 22 | Leucine (Leu) | Leucine (Leu) | Leucine (Leu) | Influences inhibitor binding and catalytic efficiency.[23] |

| 30 | Glutamate (Glu) | Aspartate (Asp27) | Aspartate (Asp32) | Key acidic residue for protonation of the substrate.[20] |

| 31 | Phenylalanine (Phe) | Phenylalanine (Phe) | Phenylalanine (Phe) | Hydrophobic interactions with substrate/inhibitor.[18] |

| 34 | Phenylalanine (Phe) | Phenylalanine (Phe) | Tyrosine (Tyr) | Hydrophobic interactions, RNA binding.[21] |

| 64 | Asparagine (Asn) | Serine (Ser) | Phenylalanine (Phe) | Interactions with inhibitors.[18] |

Catalytic Mechanism and Signaling

DHFR catalyzes the stereospecific transfer of a hydride ion from the C4 position of NADPH to the C6 position of the pteridine ring of DHF, with a concurrent protonation at the N5 position.[1][4] The reaction proceeds through a steady-state random mechanism, involving a series of conformational changes and five key intermediates.[4][9]

The catalytic cycle is as follows:

-

Holoenzyme Formation: NADPH binds to the enzyme (E) to form the E:NADPH complex.[4]

-

Michaelis Complex Formation: Dihydrofolate (DHF) binds to the E:NADPH complex, forming the ternary Michaelis complex (E:NADPH:DHF).[4]

-

Chemical Step: The enzyme's conformation transitions to a "closed" state.[16][17] This is followed by protonation of DHF and the subsequent hydride transfer from NADPH to DHF, producing tetrahydrofolate (THF) and NADP+.[4]

-

Product Complex 1: The enzyme is now in the E:NADP+:THF state.[4]

-

Cofactor Exchange: The oxidized cofactor, NADP+, is released.[16]

-

Product Complex 2: A new NADPH molecule can bind, forming the E:NADPH:THF complex.[4][16]

-

Product Release: The release of the product, THF, is the rate-determining step of the cycle in E. coli DHFR.[4] This step is coupled with a major conformational change of the Met20 loop from a "closed" to an "occluded" state.[4][16][17]

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

Consequence of DHFR Inhibition

Inhibiting DHFR has profound downstream effects on cellular metabolism. By blocking the regeneration of THF, DHFR inhibitors starve the cell of the one-carbon donors required for the de novo synthesis of purines and, critically, thymidylate synthase activity. The lack of thymidylate, a necessary component of DNA, disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[6][8]

Caption: The metabolic consequence of DHFR inhibition.

Quantitative Data on DHFR Kinetics and Inhibition

The following tables summarize key kinetic parameters for DHFR from various species and the inhibition constants for two clinically important drugs.

Table 1: Steady-State Kinetic Parameters for DHFR

| Species | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |

| Homo sapiens (Human) | Dihydrofolate | ~1-5 | ~12 | ~2.4 - 12 |

| NADPH | ~1-10 | - | - | |

| Escherichia coli | Dihydrofolate | ~0.5-1.5 | ~12-30 | ~8 - 60 |

| NADPH | ~1-10 | - | - | |

| Streptococcus pneumoniae | Dihydrofolate | 3.5 | 31.5 | 9.0 |

| NADPH | 1.5 | - | - | |

| Mycobacterium tuberculosis | Dihydrofolate | ~5 | 1.6 | 0.32 |

| NADPH | ~15 | - | - |

Note: Values are approximate and can vary based on experimental conditions (pH, temperature, buffer composition). Data synthesized from multiple sources including[9][23][24][25].

Table 2: Inhibition Constants (K_i) for Common DHFR Inhibitors

| Inhibitor | H. sapiens DHFR (K_i) | E. coli DHFR (K_i) | S. aureus (DfrB) (K_i) | Selectivity |

| Methotrexate | ~0.003 - 0.01 nM | ~1 nM | 0.71 nM | Broad Spectrum (Low Selectivity) |

| Trimethoprim | ~200,000 nM | ~1 - 5 nM | ~10 nM | High for Bacterial DHFR |

Note: K_i values can vary. Data synthesized from multiple sources including[10][22][25]. Trimethoprim's high K_i for the human enzyme illustrates its utility as a selective antibiotic.

Experimental Protocols

Determining the structure and function of DHFR requires a combination of biochemical and biophysical techniques.

Protein Structure Determination: X-ray Crystallography

X-ray crystallography is the primary method used to determine high-resolution 3D structures of proteins like DHFR.[26][27][28] The workflow involves producing a homogenous protein sample, growing highly ordered crystals, and analyzing how those crystals diffract X-rays.[26][28]

Detailed Methodology:

-

Protein Expression and Purification:

-

Clone the DHFR gene into a suitable expression vector (e.g., pET vector with a His-tag) and transform it into an expression host (e.g., E. coli BL21(DE3)).

-

Induce protein expression (e.g., with IPTG) and harvest the cells via centrifugation.

-

Lyse the cells (e.g., by sonication) and clarify the lysate by ultracentrifugation.

-

Purify the DHFR protein using a series of liquid chromatography steps.[26] This typically includes:

-

Affinity Chromatography: (e.g., Ni-NTA resin for His-tagged proteins).

-

Ion Exchange Chromatography: To separate proteins based on charge.

-

Size Exclusion Chromatography: To isolate the monodisperse DHFR protein and remove aggregates.[26]

-

-

Assess purity and homogeneity using SDS-PAGE and analytical size exclusion chromatography.[26] Concentrate the protein to 5-15 mg/mL in a low-salt buffer.

-

-

Protein Crystallization:

-

Screen for crystallization conditions using high-throughput robotic systems with commercially available screens (sparse matrix or incomplete factorial methods).[26][29]

-

Employ vapor diffusion techniques (hanging drop or sitting drop).[29]

-

Mix a small volume (e.g., 1 µL) of the concentrated protein solution with an equal volume of the precipitant solution from the screen.

-

Equilibrate this drop against a larger reservoir of the precipitant solution.[29] Water slowly diffuses from the drop to the reservoir, increasing the protein and precipitant concentration in the drop and inducing crystallization.

-

-

Optimize initial "hits" by systematically varying precipitant concentration, pH, temperature, and additives to grow large, single, well-ordered crystals.

-

-

Data Collection and Processing:

-

Cryo-protect the crystal by soaking it in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Mount the frozen crystal in a high-intensity X-ray beam, typically at a synchrotron source.[30]

-

Rotate the crystal in the beam and collect a series of diffraction images.[26]

-

Process the diffraction data using specialized software (e.g., XDS, CCP4 suite) to index the diffraction spots, integrate their intensities, and scale the data.[28][30]

-

-

Structure Determination and Refinement:

-

Solve the "phase problem." If a homologous structure exists, use molecular replacement.[26] If not, use experimental phasing methods like Multiple Anomalous Dispersion (MAD), often requiring selenomethionine-labeled protein.[26]

-

Calculate an initial electron density map and build an atomic model of the protein into the map using software like Coot.[28]

-

Perform iterative cycles of computational refinement to improve the fit of the model to the experimental data, optimizing geometry and R-factors (R_work and R_free).[26]

-

Validate the final structure's quality before depositing it into the Protein Data Bank (PDB).[30]

-

Caption: General workflow for protein structure determination by X-ray crystallography.

Protein Structure and Dynamics Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining protein structures in solution, providing unique insights into protein dynamics and conformational changes.[11][31][32] It is particularly well-suited for smaller proteins like DHFR (up to ~30 kDa).[32][33]

Detailed Methodology:

-

Isotope-Labeled Sample Preparation:

-

Express and purify DHFR in minimal media supplemented with NMR-active isotopes, typically ¹⁵N (from ¹⁵NH₄Cl) and ¹³C (from ¹³C-glucose).[33][34] This is essential for resolving spectral overlap in multidimensional experiments.

-

For larger proteins, deuteration may be required to reduce signal broadening from relaxation.[33]

-

Prepare a concentrated, stable, and non-aggregated protein sample in a suitable NMR buffer (often containing D₂O).

-

-

NMR Data Collection:

-

Collect a series of multidimensional NMR experiments to correlate the chemical shifts of different nuclei.[31]

-

Resonance Assignment: The first step is to assign a specific resonance frequency to each atom in the protein backbone and side chains. This is typically achieved using a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB) on a ¹³C/¹⁵N-labeled sample.

-

¹H-¹⁵N HSQC: This 2D experiment is fundamental. It yields a spectrum with one peak for each N-H bond in the protein backbone (except for prolines), serving as a unique "fingerprint" of the protein's folded state.[32] It is highly sensitive to changes in the chemical environment and is used to monitor ligand binding and conformational changes.[31]

-

-

Structural Restraint Collection:

-

Distance Restraints: Nuclear Overhauser Effect (NOE) experiments (e.g., ¹⁵N-NOESY-HSQC, ¹³C-NOESY-HSQC) are used to identify pairs of protons that are close in space (typically < 6 Å), regardless of their position in the primary sequence.[33] The intensity of an NOE peak is inversely proportional to the distance between the protons.

-

Dihedral Angle Restraints: Chemical shift values themselves can be used (e.g., with programs like TALOS) to predict backbone dihedral angles (φ and ψ).

-

Orientation Restraints: Residual Dipolar Couplings (RDCs) can be measured in a weakly aligning medium to provide long-range information about the orientation of bonds relative to the magnetic field.[33]

-

-

Structure Calculation and Refinement:

-

Use the collected experimental restraints (distances, angles, etc.) as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

-

The software generates an ensemble of structures that are all consistent with the experimental data through computational methods like simulated annealing.

-

This ensemble represents the dynamic nature of the protein in solution. The quality of the final structures is assessed based on their agreement with the experimental restraints and ideal covalent geometry.

-

Enzyme Kinetics Assay

A continuous spectrophotometric assay is commonly used to measure DHFR activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM TES buffer, pH 7.0, containing 0.5 mM DTT).

-

Prepare stock solutions of DHF and NADPH. The concentration of NADPH should be accurately determined by its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

-

Prepare a stock solution of purified DHFR enzyme.

-

-

Assay Procedure:

-

Set up a reaction mixture in a quartz cuvette containing the reaction buffer, a fixed concentration of NADPH (e.g., 100 µM), and varying concentrations of the substrate, DHF (e.g., ranging from 0.5 to 10 times the expected K_m).

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C) for several minutes to allow for thermal equilibration.[24]

-

Initiate the reaction by adding a small, known amount of DHFR enzyme to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot, using the Beer-Lambert law and the extinction coefficient for NADPH oxidation.

-

Plot the initial velocities against the corresponding DHF concentrations.

-

Fit the data to the Michaelis-Menten equation (v₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression software to determine the kinetic parameters K_m and V_max.

-

Calculate the turnover number, k_cat, by dividing V_max by the total enzyme concentration ([E]_T).

-

-

Inhibitor Analysis (to determine K_i):

-

Perform the same assay in the presence of several fixed concentrations of an inhibitor (e.g., methotrexate).

-

Determine K_m and apparent V_max at each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk plots or Dixon plots to determine the mode of inhibition and calculate the inhibition constant, K_i.

-

References

- 1. STRUCTURE, DYNAMICS, AND CATALYTIC FUNCTION OF DIHYDROFOLATE REDUCTASE - ProQuest [proquest.com]

- 2. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 3. ijpsr.com [ijpsr.com]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 9. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure, dynamics, and catalytic function of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure, Dynamics, and Catalytic Function of Dihydrofolate Reductase | Annual Reviews [annualreviews.org]

- 13. The crystal structure of a tetrahydrofolate-bound dihydrofolate reductase reveals the origin of slow product release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 17. Role of active site loop dynamics in mediating ligand release from E. coli dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structural analysis of the active sites of dihydrofolate reductase from two species of Candida uncovers ligand-induced conformational changes shared among species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Variants of human dihydrofolate reductase with substitutions at leucine-22: effect on catalytic and inhibitor binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]

- 27. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 28. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Video: Protein Crystallization for X-ray Crystallography [jove.com]

- 30. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 31. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 32. users.cs.duke.edu [users.cs.duke.edu]

- 33. pubs.acs.org [pubs.acs.org]

- 34. bmolchem.wisc.edu [bmolchem.wisc.edu]

The Core Mechanism of Dihydrofolate to Tetrahydrofolate Conversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) is a cornerstone of cellular metabolism, essential for the de novo synthesis of purines, thymidylate, and certain amino acids.[1][2][3] This critical reaction is catalyzed by the ubiquitous enzyme dihydrofolate reductase (DHFR), which utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[3][4][5] The inhibition of DHFR is a proven therapeutic strategy, forming the basis for a range of anticancer, antibacterial, and antiprotozoal drugs.[1][5][6][7] This guide provides an in-depth examination of the core mechanism of DHFR, its kinetics, regulatory pathways, and the experimental protocols used for its study.

The Enzymatic Reaction: A Stepwise Hydride Transfer

The fundamental reaction catalyzed by DHFR is the reduction of the C7=N8 double bond of dihydrofolate. This process involves the stereospecific transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH to the C7 of DHF, accompanied by the protonation of the N5 atom.[4][8] The overall reaction can be summarized as:

7,8-dihydrofolate + NADPH + H⁺ → 5,6,7,8-tetrahydrofolate + NADP⁺ [9]

The catalytic cycle of DHFR is a well-characterized process involving several key conformational states of the enzyme.[4][10] The binding of NADPH and DHF to the active site is followed by the hydride transfer, which is the rate-limiting step in many organisms.[2][11] Subsequent conformational changes, particularly involving the Met20 loop, facilitate the release of the products, THF and NADP+.[4][8] The entire process is pH-dependent, with a single group in the active site requiring protonation for optimal activity.[2][11]

Quantitative Analysis of DHFR Activity

The efficiency of DHFR catalysis is described by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic constant (kcat). These values can vary significantly between species, a property exploited in the development of selective inhibitors.

| Organism | Substrate | Km (μM) | kcat (s⁻¹) | Reference |

| Mycobacterium tuberculosis | Dihydrofolate | 1.6 ± 0.4 | 1.6 ± 0.1 | [2] |

| Mycobacterium tuberculosis | NADPH | < 1 | - | [2] |

| Escherichia coli | Dihydrofolate | - | 11 | [12] |

| Escherichia coli (L28F mutant) | Dihydrofolate | - | 50 | [12] |

| Murine | Dihydrofolate | - | 28 | [12] |

| Murine (F31L mutant) | Dihydrofolate | - | 4.8 | [12] |

| Drosophila melanogaster | Dihydrofolate | 0.3 | - | [13] |

| Drosophila melanogaster | NADPH | 5.2 | - | [13] |

Experimental Protocol: Spectrophotometric Assay of DHFR Activity

The activity of DHFR is most commonly measured using a direct, continuous spectrophotometric assay. This method relies on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[2][14]

Materials:

-

Purified DHFR enzyme or cell/tissue lysate

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[2]

-

Spectrophotometer with kinetic measurement capabilities

-

Cuvettes or 96-well microplate

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

In a cuvette or microplate well, combine the assay buffer, a known concentration of NADPH, and the DHFR enzyme sample.

-

For inhibitor screening, the inhibitor would be added at this stage.

-

Prepare a blank reaction containing all components except the enzyme or the substrate.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the DHF substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).[15]

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

-

Calculate the DHFR activity using the Beer-Lambert law and the molar extinction coefficient for NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹). Some studies use a combined extinction coefficient for both NADPH oxidation and DHF reduction.[2]

-

Regulation of DHFR Expression and Activity

The expression of the DHFR gene is tightly regulated, primarily at the level of transcription.[16][17] The DHFR promoter is TATA-less and its expression is controlled by transcription factors such as Sp1 and E2F, which play a crucial role in its cell cycle-dependent expression, with levels peaking at the G1/S boundary.[17][18]

Furthermore, DHFR can regulate its own translation. The DHFR protein can bind to its own mRNA, inhibiting its translation.[18][19] This autoregulatory loop is disrupted by the binding of substrates or inhibitors like methotrexate to the enzyme, leading to an increase in DHFR protein synthesis.[19][20]

Conclusion

The conversion of dihydrofolate to tetrahydrofolate by DHFR is a fundamental biochemical process with significant implications for cellular proliferation and survival. A thorough understanding of its enzymatic mechanism, kinetics, and regulation is paramount for researchers in basic science and is of particular importance for professionals in drug development. The methodologies outlined in this guide provide a framework for the continued investigation of DHFR and the development of novel therapeutic agents that target this critical enzyme.

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Reactome | DHF is reduced to tetrahydrofolate (THF) [reactome.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Complementary perturbation of the kinetic mechanism and catalytic effectiveness of dihydrofolate reductase by side-chain interchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Regulation of dihydrofolate reductase gene transcription in methotrexate-resistant mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transcriptional regulation of the dihydrofolate reductase/rep-3 locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Enduring Blueprint: An In-depth Technical Guide to the Evolutionary Conservation of Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate.[1] This reaction is critical for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell proliferation and growth.[1][2] Its fundamental role across all domains of life has made it a key target for therapeutic intervention, particularly in cancer and infectious diseases.[3][4] This technical guide delves into the profound evolutionary conservation of DHFR, exploring its structural, functional, and mechanistic preservation from bacteria to humans. We will examine the quantitative measures of this conservation, detail the experimental protocols used in its study, and visualize the key processes that underscore its enduring biological significance.

Introduction: The Centrality of DHFR in Cellular Metabolism

Dihydrofolate reductase is a cornerstone of cellular metabolism, playing a pivotal role in one-carbon transfer chemistry.[1] The tetrahydrofolate cofactors produced by DHFR are essential for the synthesis of DNA precursors, highlighting the enzyme's critical link to cell division.[5] Given its vital function, DHFR has been subject to immense evolutionary pressure to maintain its catalytic efficiency and structural integrity. This conservation is not absolute; subtle variations across species provide opportunities for the development of selective inhibitors, such as the antibacterial trimethoprim and the anticancer agent methotrexate.[3][6] Understanding the nuances of DHFR's evolutionary journey is therefore paramount for the design of next-generation therapeutics that can overcome the challenge of drug resistance.[7][8]

Structural and Sequence Conservation: A Tale of Two Domains

The structure of DHFR is remarkably conserved across vast evolutionary distances. It is typically a monomeric protein composed of an eight-stranded beta-sheet and four alpha-helices.[5][9] The protein is generally organized into two principal domains: an adenosine-binding subdomain that anchors the NADPH cofactor, and a loop subdomain that cradles the folate substrate.[5] The active site is situated in a groove between these two subdomains.[5] While the overall fold is preserved, variations in loop regions and specific amino acid residues contribute to species-specific differences in inhibitor binding and catalytic dynamics.[10][11]

Quantitative Analysis of Sequence Identity

The degree of amino acid sequence identity provides a quantitative measure of evolutionary conservation. While human and E. coli DHFR share only about 30% sequence identity, the residues crucial for catalysis and substrate binding are highly conserved.[5] Mammalian DHFRs, in contrast, exhibit a much higher degree of similarity, typically around 70% or more.[5]

| Organism | Gene | Protein Length (Amino Acids) | % Identity to Homo sapiens |

| Homo sapiens (Human) | DHFR | 187 | 100% |

| Mus musculus (Mouse) | Dhfr | 187 | ~92% |

| Rattus norvegicus (Rat) | Dhfr | 187 | ~91% |

| Gallus gallus (Chicken) | DHFR | 190 | ~76% |

| Danio rerio (Zebrafish) | dhfr | 190 | ~68% |

| Escherichia coli | folA | 159 | ~30% |

| Bacillus anthracis | BaDHFR | 162 | ~28% |

| Saccharomyces cerevisiae (Yeast) | DFR1 | 211 | ~35% |

Note: The percent identity values are approximate and can vary slightly based on the alignment algorithm and isoforms used. Data synthesized from various sources including NCBI Orthologs and UniProt.[12][13]

Functional Conservation: The Catalytic Cycle

The catalytic mechanism of DHFR is a highly conserved process involving the transfer of a hydride from NADPH to dihydrofolate, accompanied by protonation, to yield tetrahydrofolate.[1] This intricate process proceeds through a series of conformational changes and intermediate states.

The catalytic cycle of DHFR involves five key intermediates: the holoenzyme (E:NADPH), the Michaelis complex (E:NADPH:DHF), a ternary product complex (E:NADP⁺:THF), a tetrahydrofolate binary complex (E:THF), and a THF-NADPH complex (E:NADPH:THF).[1] The rate-determining step in the steady-state turnover is the dissociation of the product, THF.[1]

Experimental Protocols for Assessing Conservation and Function

The study of DHFR conservation and function relies on a combination of bioinformatics and experimental techniques.

In Silico Analysis of Sequence Conservation

A fundamental approach to studying evolutionary conservation is through the analysis of protein sequences.

Methodology:

-

Sequence Retrieval: Obtain the amino acid sequence of the DHFR protein of interest from a public database such as UniProt or NCBI.[14]

-

Homology Search: Perform a BLAST (Basic Local Alignment Search Tool) search against a comprehensive protein database to identify homologous sequences in other species.[14][15]

-

Multiple Sequence Alignment (MSA): Align the retrieved homologous sequences using tools like Clustal Omega or MUSCLE. This process arranges the sequences to highlight regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.[15][16]

-

Phylogenetic Analysis: Construct a phylogenetic tree from the MSA to visualize the evolutionary relationships between the different DHFR orthologs.[17]

-

Conservation Analysis: Analyze the MSA to identify conserved residues and domains. Conserved regions are often critical for the protein's structure and function.[15][16]

DHFR Activity Assay (Colorimetric)

This protocol measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[18][19]

Materials:

-

DHFR Assay Buffer

-

DHFR Substrate (Dihydrofolate)

-

NADPH

-

Purified DHFR enzyme or cell/tissue lysate

-

96-well clear, flat-bottom microplate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Sample Preparation:

-

Reaction Setup (in a 96-well plate):

-

NADPH Standard Curve: Prepare a series of NADPH standards (e.g., 0, 10, 20, 30, 40, 60, 100 nmol/well) to a final volume of 200 µl with DHFR Assay Buffer.[18]

-

Sample Wells: Add 5-50 µl of sample lysate to wells and adjust the volume to 100 µl with DHFR Assay Buffer. Prepare parallel wells as a sample background control.[18]

-

Positive Control: Use a known concentration of purified DHFR.

-

Reagent Addition: Add 40 µl of DHFR Assay Buffer and 20 µl of NADPH to all sample and control wells.

-

Initiate Reaction: Add 40 µl of DHFR substrate to all wells except the background controls (add 40 µl of DHFR Assay Buffer to these).

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm (A₃₄₀) in kinetic mode for 10-20 minutes at room temperature.[19]

-

The rate of decrease in A₃₄₀ is proportional to the DHFR activity.

-

Data Analysis:

-

Calculate the change in absorbance (ΔA₃₄₀) over a specific time interval.

-

Determine the concentration of NADPH consumed from the NADPH standard curve.

-

DHFR activity is typically expressed as mU/mL, where one unit (U) is the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute at a specific temperature.

Drug Development and the Exploitation of Evolutionary Divergence

The high degree of conservation in the active site of DHFR makes it an attractive drug target. However, subtle structural differences between the DHFR enzymes of humans and pathogenic organisms (e.g., bacteria, protozoa) allow for the development of species-specific inhibitors.[3][20] For example, trimethoprim is a potent inhibitor of bacterial DHFRs but a weak inhibitor of the human enzyme.[3]

The development of resistance to DHFR inhibitors, often through point mutations in the DHFR gene, is a significant clinical challenge.[7][8] Understanding the evolutionary trajectories of DHFR in response to drug pressure is crucial for designing novel inhibitors that are less susceptible to resistance.[11] This involves studying the structural and dynamic effects of resistance-conferring mutations.

Conclusion

The evolutionary conservation of dihydrofolate reductase is a testament to its fundamental importance in cellular life. From its conserved three-dimensional structure and catalytic mechanism to the network of coupled residues that fine-tune its function, DHFR provides a compelling case study in molecular evolution.[21] For researchers and drug development professionals, a deep understanding of DHFR's conservation and divergence across species is not merely an academic exercise. It is the very foundation upon which effective and selective therapies are built. By leveraging the experimental and computational tools outlined in this guide, the scientific community can continue to unravel the complexities of this remarkable enzyme and develop innovative strategies to combat disease.

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 6. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Drug-resistant dihydrofolate reductases: generation, expression and therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. collab.its.virginia.edu [collab.its.virginia.edu]

- 10. Divergent evolution of protein conformational dynamics in dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DHFR orthologs - NCBI [ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Protein Sequence Conservation Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Study on Folate Binding Domain of Dihydrofolate Reductase in Different Plant species and Human beings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. abcam.com [abcam.com]

- 20. Towards species-specific antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evolution Conserves the Network of Coupled Residues in Dihydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Mutations on Dihydrofolate Reductase (DHFR) Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] This reaction is a critical step in the folate metabolic pathway, providing the necessary one-carbon units for the synthesis of purines, thymidylate, and several amino acids.[2][3] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and bacterial infections.[1][3] The development of resistance to DHFR inhibitors, such as methotrexate (MTX), is a significant clinical challenge.[4] This resistance often arises from mutations within the DHFR gene, which can alter the enzyme's structure, kinetics, and inhibitor binding affinity.[4][5] This guide provides an in-depth technical overview of the effects of various DHFR mutations on its enzymatic activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Folate Metabolism Pathway and the Central Role of DHFR

DHFR is a central hub in the folate metabolism pathway. Its primary function is to regenerate THF, which serves as a cofactor for numerous downstream enzymatic reactions essential for cell proliferation. Inhibition of DHFR leads to a depletion of the THF pool, disrupting DNA synthesis and ultimately causing cell death.[6]

Impact of DHFR Mutations on Enzyme Kinetics and Inhibitor Resistance

Mutations in the DHFR enzyme can have a profound impact on its catalytic efficiency and its affinity for inhibitors. These mutations are often located in or near the active site and can lead to significant increases in the inhibition constant (Ki) for drugs like methotrexate, thereby conferring a resistance phenotype. However, this resistance often comes at the cost of reduced catalytic efficiency (kcat/Km), primarily due to an increased Michaelis constant (Km) for the natural substrate, dihydrofolate.[5]

Quantitative Effects of Key DHFR Mutations

The following table summarizes the kinetic parameters of various human and E. coli DHFR mutants, providing a comparative view of their catalytic efficiency and resistance to methotrexate.

| Enzyme Variant | Mutation(s) | Km (DHF, µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Ki (MTX, nM) | Fold Resistance (vs. WT) | Reference(s) |

| Human DHFR | Wild-Type | - | - | - | <0.03 | 1 | [5] |

| F31R | - | - | - | - | - | [4] | |

| Q35E | - | - | - | - | - | [4] | |

| F31R/Q35E | - | - | comparable to WT | >19.5 | >650 | [4] | |

| F31S | - | unaltered | - | - | - | [7] | |

| F31G | low | high | - | - | 100 | [7] | |

| F31A | - | - | - | - | - | [7] | |

| Mouse DHFR | F31A/F34A | - | - | - | - | 203 | [8] |

| E. coli DHFR | Wild-Type | 1.6 ± 0.4 | 1.6 ± 0.1 | - | - | - | [9] |

| G121S | - | - | - | - | - | [2][10] | |

| G121V | - | - (rate reduced 163-fold) | - | - | - | [2][10][11] | |

| M42F | - | - | - | - | - | [2][10] | |

| M42F/G121S | - | - | - | - | - | [2][10] |